molecular formula C10H8O2S2 B14769200 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid

2-(Methylthio)benzo[b]thiophene-3-carboxylic acid

Cat. No.: B14769200
M. Wt: 224.3 g/mol
InChI Key: NAJWODXIOWVUOO-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-(methylthio)phenylacetylene with carbon monoxide and an alcohol in the presence of a palladium iodide catalyst.

Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and versatility in introducing various substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed oxidative cyclization method is often preferred for its efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitro-substituted benzothiophenes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiophene derivatives and makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-methylsulfanyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-13-10-8(9(11)12)6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H,11,12)

InChI Key

NAJWODXIOWVUOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

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